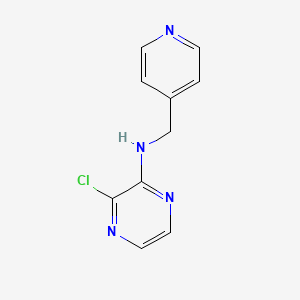

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-10(14-6-5-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENBFQJKUJFTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrazine Precursors

Chlorination is usually performed using strong chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5). The reaction conditions typically involve refluxing the precursor with the chlorinating agent at approximately 110–115 °C for 1–3 hours until chlorination is complete.

Introduction of the Pyridin-4-ylmethyl Amine Group

The amination step involves nucleophilic substitution or coupling of the chlorinated pyrazine intermediate with pyridin-4-ylmethyl amine. This can be achieved by:

- Reacting the chlorinated intermediate with pyridin-4-ylmethyl amine under controlled temperature (30–50 °C) for 1–3 hours to facilitate substitution.

- Using a base such as sodium hydroxide or sodium carbonate to deprotonate the amine and enhance nucleophilicity.

- Employing solvents like toluene or 1,4-dioxane/water mixtures under inert atmosphere to optimize reaction conditions.

Purification and Isolation

- After reaction completion, the mixture is cooled to ambient temperature.

- Water is added to precipitate the product or facilitate extraction.

- Organic solvents such as methylene chloride or chloroform are used to extract the product.

- The organic layer is dried over sodium sulfate and concentrated.

- Final purification is achieved by column chromatography or recrystallization.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Chlorination | POCl3 (10 parts), PCl5 (1 part), reflux | 110–115 | ~2 hours | Removal of excess POCl3 by distillation |

| Amination | Pyridin-4-ylmethyl amine, base (NaOH or Na2CO3), solvent (toluene or 1,4-dioxane/water) | 30–50 | 1–3 hours | Stirring under inert atmosphere |

| Workup | Addition of water, extraction with methylene chloride or chloroform | Ambient | 0.5–1 hour | Drying over Na2SO4, concentration |

| Purification | Column chromatography or recrystallization | Ambient | Variable | Use of ethyl acetate/hexane eluents |

Research Findings and Optimization Notes

- The use of POCl3 combined with PCl5 is preferred for chlorination due to higher efficiency and cleaner reaction profiles compared to SOCl2 alone.

- Maintaining reaction temperatures strictly within the 30–50 °C range during amination prevents side reactions and improves yield.

- The choice of solvent system for amination and extraction significantly affects purity; a mixture of 1,4-dioxane and water under argon atmosphere has been shown to facilitate better coupling and product isolation.

- Post-reaction purification by flash chromatography using 40% ethyl acetate in hexane provides high purity of the final compound.

- The reaction times vary but typically 1.5 to 3 hours for each step ensure complete conversion without degradation.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | POCl3, PCl5 | Reflux ~115 °C, 2 hours | 3-chloro-pyrazine intermediate |

| Amination | Pyridin-4-ylmethyl amine, NaOH | 30–50 °C, 1.5 hours | Substituted amine product |

| Workup & Extraction | Water, methylene chloride | Ambient, 1 hour | Crude product extraction |

| Purification | Column chromatography | Ambient | Pure 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of pyrazine-2,3-dione derivatives.

Reduction: Formation of 3-amino-N-[(pyridin-4-yl)methyl]pyrazin-2-amine.

Substitution: Formation of N-[(pyridin-4-yl)methyl]pyrazin-2-amine derivatives with various substituents.

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potential inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle that is often overexpressed in cancer cells. Inhibition of CHK1 can enhance the effectiveness of DNA-damaging agents, making it a promising candidate for combination therapies in cancer treatment. Research indicates that compounds similar to 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine can be used in conjunction with other agents such as DNA topoisomerase inhibitors and ionizing radiation to improve therapeutic outcomes in various cancers .

Protein Kinase Modulation

The compound is part of a broader class of pyridine and pyrazine derivatives that have shown promise as modulators of protein kinases. These kinases play vital roles in signaling pathways associated with cell growth and proliferation. By targeting specific kinases, these compounds can potentially alter disease progression in conditions such as cancer and inflammatory diseases .

Synthetic Routes

The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine involves several methods, including the use of C–C bond cleavage reactions under mild conditions. Recent studies have developed chemodivergent synthetic methods that allow for the production of various N-(pyridin-2-yl) derivatives from common starting materials, enhancing the accessibility of this compound for research and development .

Chemical Characteristics

This compound exhibits distinct chemical properties that facilitate its interaction with biological targets. Its structure includes a chloro group and a pyridine moiety, which contribute to its reactivity and binding affinity with proteins involved in cellular processes .

In Vitro Studies

In vitro studies have demonstrated the efficacy of 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine in inhibiting cell proliferation in various cancer cell lines. For instance, one study reported significant reductions in cell viability when treated with this compound alongside established chemotherapeutics .

Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted to understand how modifications to the chemical structure affect biological activity. This research suggests that specific substitutions on the pyrazine ring can enhance inhibitory effects on target kinases, thereby guiding future drug design efforts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Pyrazine vs. Pyrimidine Cores :

Pyrazines (two adjacent nitrogen atoms) exhibit stronger electron-withdrawing effects compared to pyrimidines (nitrogens at positions 1 and 3). This difference influences aromatic stacking and binding to biological targets like kinases. For example, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (pyrimidine core) may engage in distinct hydrogen-bonding interactions compared to the pyrazine-based target compound .- Substituent Effects: Chlorine Position: The 3-chloro group in the target compound contrasts with 4-chloro substituents in pyrimidine derivatives (e.g., 4-chloro-N-(piperidin-3-yl)pyrimidin-2-amine), altering electronic distribution and steric accessibility .

Comparison with Heterocyclic Amines in Therapeutic Contexts

Kinase Inhibitors

Pyrazin-2-amine derivatives are prominent in kinase inhibition. For instance, highlights pyrazin-2-yl-pyridin-2-yl-amine derivatives as Checkpoint Kinase 1 (CHK1) inhibitors. The target compound’s pyridin-4-ylmethyl group may orient differently in binding pockets compared to pyridin-2-yl substituents, affecting inhibitory potency .

Antifungal Agents

Fluazinam (), a phenyl-pyridinamine fungicide, shares a pyridinamine motif but includes bulky electron-withdrawing groups (trifluoromethyl, nitro). The target compound’s simpler structure may offer reduced toxicity but lower persistence in agricultural applications .

Physicochemical Properties

| Compound | Molecular Weight | Calculated logP* | Solubility (Predicted) |

|---|---|---|---|

| 3-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | 224.67 | 1.8 | Moderate (polar groups) |

| 3-Chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine | 219.67 | 2.1 | Low (increased hydrophobicity) |

| Fluazinam | 465.09 | 4.3 | Low (highly lipophilic) |

| 4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | 209.63 | 1.5 | High (pyrazole polarity) |

*logP values estimated via fragment-based methods.

Biological Activity

3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a chloro group and a pyridin-4-ylmethyl moiety. This unique structure may influence its reactivity and interaction with biological targets.

The biological activity of 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine is primarily attributed to its ability to interact with specific molecular targets, modulating various biological pathways. Research indicates that it may act as an inhibitor of key enzymes or receptors involved in disease processes, particularly in viral infections and cancer.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against flaviviruses such as Zika and dengue. It has been shown to inhibit the NS2B-NS3 protease, crucial for viral replication, with IC50 values reported as low as 130 nM .

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | NS2B-NS3 protease | 130 | Inhibitor of viral replication |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from similar pyrazine structures exhibited IC50 values ranging from 0.67 µM to over 10 µM against several human cancer cell lines, indicating promising anticancer potential .

| Cell Line | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| MCF7 | 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | 1.62 | Significant cytotoxicity |

| A549 | Similar pyrazine derivative | 0.95 | Induced autophagy |

Study on Antiviral Activity

A study focusing on the structure-activity relationship (SAR) of pyrazine derivatives indicated that modifications at the pyridine position significantly affected antiviral activity. The most potent compounds retained a similar scaffold to 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine, demonstrating the importance of structural integrity for efficacy .

Study on Anticancer Properties

In another investigation, compounds related to 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine were screened against various cancer cell lines. The results showed that derivatives with specific substitutions exhibited enhanced cytotoxicity, further supporting the potential of this compound class in cancer therapeutics .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a general procedure (similar to General Procedure A in ) involves reacting 3-chloropyrazin-2-amine with a pyridin-4-ylmethyl halide under basic conditions (e.g., KCO in DMF at 80°C). Optimization of base selection (e.g., trialkylamines vs. inorganic bases) is critical to minimize side reactions, as demonstrated in pyridylamine syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>95% recommended for biological assays).

- NMR : H NMR (DMSO-d) should show characteristic peaks: δ 8.3–8.5 ppm (pyrazine protons), δ 4.5–4.7 ppm (CH linker), and δ 8.2–8.4 ppm (pyridyl protons).

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 235.05 (M+H) .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to structural similarities to known inhibitors. For example:

- p38 MAP Kinase Inhibition : Use a fluorescence polarization assay with ATP-competitive probes, referencing protocols for pyridopyrazine-based inhibitors .

- Antibacterial Activity : Screen against E. coli MurA enzyme via a colorimetric UDP-N-acetylglucosamine assay, comparing IC values to known inhibitors .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond angles, dihedral angles, and intermolecular interactions. For example:

- The pyrazine and pyridyl rings often adopt a near-planar conformation (dihedral angle <10°), stabilized by π-π stacking.

- The CH linker may show rotational flexibility, influencing binding pocket accessibility .

Q. How can molecular docking explain contradictory biological activity across enzyme targets?

- Case Study : If the compound inhibits SHP2 (IC = 50 nM) but not MurA, docking into SHP2’s allosteric pocket (PDB: 5EHR) may reveal key interactions (e.g., hydrogen bonds with Asp489 or hydrophobic contacts with Phe113). In contrast, MurA’s active site (PDB: 1UAE) may lack complementary residues .

- Method : Use AutoDock Vina with flexible ligand sampling and MM/GBSA refinement to rank binding poses .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt Formation : Screen hydrochloride or mesylate salts via pH-solubility profiling.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. How can conflicting NMR data from synthetic batches be resolved?

- Scenario : Batch-dependent splitting of pyridyl protons suggests rotational isomerism.

- Solution : Perform variable-temperature H NMR (25–80°C). Sharpening of peaks at higher temperatures confirms dynamic equilibrium. Alternatively, use NOESY to identify through-space correlations between CH and pyrazine protons .

Methodological Challenges and Solutions

Q. Why might crystallography fail for this compound, and how can this be addressed?

- Issue : Poor crystal growth due to conformational flexibility.

- Fix : Co-crystallize with a stabilizing fragment (e.g., adenine derivatives) or use high-throughput screening (HTS) of 96 crystallization conditions (e.g., Hampton Index Kit) .

Q. How can machine learning improve reaction optimization for analogues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.